molecular formula C20H18N4O2 B4522566 N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B4522566
M. Wt: 346.4 g/mol
InChI Key: ASUIYHHCMXDZMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1H-indol-6-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide is 346.14297583 g/mol and the complexity rating of the compound is 564. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment and Selective Inhibition

  • Selective Histone Deacetylase 6 Inhibitors : Compounds structurally related to N-1H-indol-6-yl-4-(4-oxo-3(4H)-quinazolinyl)butanamide have been designed as selective inhibitors for histone deacetylase 6 (HDAC6), showing potent antiproliferative effects against various cancer cell lines. These inhibitors significantly increase acetylation levels of α-tubulin, demonstrating potential as oral anticancer candidates due to their selective inhibition properties and favorable pharmacokinetic profiles (Yang et al., 2016).

Pharmaceutical Applications and Drug Development

  • Tryptanthrin Derivatives for Anti-inflammatory Drugs : The synthesis of new compounds with the tryptanthrin backbone, related to the quinazolinone structure, has been explored for their potential pharmaceutical applications, particularly as anti-inflammatory drugs. These compounds demonstrate high bioavailability and potential utility as main components in drug development (Kovrizhina et al., 2022).

Synthesis Methodologies

  • Copper-Catalyzed C–N Coupling and Cyclization : Innovative synthetic approaches have been developed for creating indolo[1,2-c]quinazolin-6-amines and related structures. These methodologies involve copper-catalyzed reactions that efficiently yield these compounds, indicating a wide application in organic chemistry and medicinal chemistry for the synthesis of N-fused heterocycles (Dao et al., 2017).

Biological Activity and Antitumor Evaluation

  • Antitumor Activity of Quinazolinone Derivatives : A series of quinazolinone derivatives have been synthesized and evaluated for their antitumor activity, demonstrating broad-spectrum efficiency against various tumor types. These findings underscore the therapeutic potential of quinazolinone-based compounds in cancer treatment (Mohamed et al., 2016).

Properties

IUPAC Name

N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19(23-15-8-7-14-9-10-21-18(14)12-15)6-3-11-24-13-22-17-5-2-1-4-16(17)20(24)26/h1-2,4-5,7-10,12-13,21H,3,6,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUIYHHCMXDZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Reactant of Route 4
N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Reactant of Route 5
N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
Reactant of Route 6
Reactant of Route 6
N-(1H-indol-6-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.